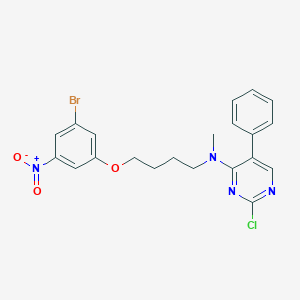

N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine

Descripción

N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine (CAS No. 2177266-36-1) is a pyrimidine derivative characterized by a 2-chloro-5-phenylpyrimidin-4-amine core substituted with a methyl group and a 4-(3-bromo-5-nitrophenoxy)butyl chain. This compound is commercially available as a building block for pharmaceutical and chemical research . Its structure combines electron-withdrawing groups (bromo, nitro) and lipophilic moieties (phenyl, butyl chain), which may influence its reactivity, solubility, and biological interactions.

Propiedades

Fórmula molecular |

C21H20BrClN4O3 |

|---|---|

Peso molecular |

491.8 g/mol |

Nombre IUPAC |

N-[4-(3-bromo-5-nitrophenoxy)butyl]-2-chloro-N-methyl-5-phenylpyrimidin-4-amine |

InChI |

InChI=1S/C21H20BrClN4O3/c1-26(20-19(14-24-21(23)25-20)15-7-3-2-4-8-15)9-5-6-10-30-18-12-16(22)11-17(13-18)27(28)29/h2-4,7-8,11-14H,5-6,9-10H2,1H3 |

Clave InChI |

ZSSNMFNPXPDFEG-UHFFFAOYSA-N |

SMILES canónico |

CN(CCCCOC1=CC(=CC(=C1)[N+](=O)[O-])Br)C2=NC(=NC=C2C3=CC=CC=C3)Cl |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

Formation of the pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the phenyl group: This step may involve a substitution reaction where a phenyl group is introduced to the pyrimidine ring.

Attachment of the butyl chain: This involves the reaction of a butyl halide with the pyrimidine core.

Introduction of the bromo and nitro groups: These groups can be introduced through electrophilic aromatic substitution reactions.

Final assembly: The final step involves coupling the various fragments under specific conditions to form the target compound.

Análisis De Reacciones Químicas

N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The bromo and chloro groups can be substituted with other nucleophiles.

Coupling reactions: The compound can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, nucleophiles like amines or thiols, and catalysts like palladium or copper.

Aplicaciones Científicas De Investigación

N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties.

Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

Mecanismo De Acción

The mechanism of action of N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Structural Features

The compound shares its pyrimidine backbone with several analogs, but key differences in substituents define its uniqueness:

*Calculated based on formula C₂₁H₂₀BrClN₄O₃.

Key Observations :

Physicochemical Properties

- Solubility : The nitro group in the target compound may reduce aqueous solubility compared to ethoxy or methoxy analogs (e.g., ). However, the butyl chain could enhance lipid solubility, similar to BAK4-51, a D3 receptor antagonist with moderate lipophilicity .

- Stability: Nitro groups are generally stable under physiological conditions, but the bromophenoxy moiety may pose photodegradation risks, as seen in halogenated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.